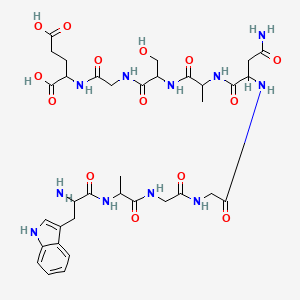

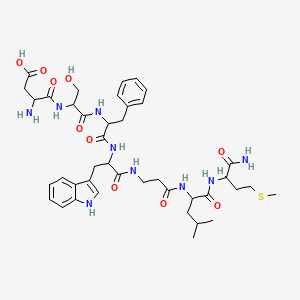

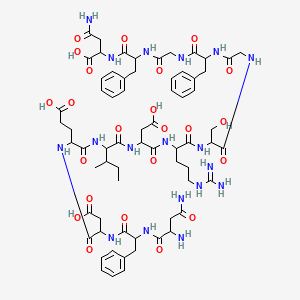

H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

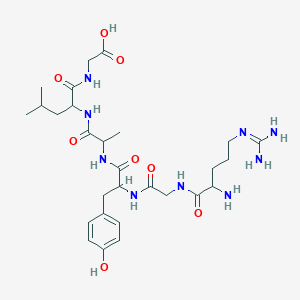

El compuesto H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH es un péptido sintético compuesto por varios aminoácidos DL.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Desprotección: Eliminación del grupo protector del aminoácido unido a la resina.

Acoplamiento: Adición del siguiente aminoácido en la secuencia utilizando reactivos de acoplamiento como HBTU o DIC.

Escisión: Eliminación final del péptido de la resina utilizando un reactivo de escisión como el ácido trifluoroacético (TFA).

Métodos de producción industrial

La producción industrial de péptidos como This compound a menudo implica sintetizadores de péptidos automatizados que agilizan el proceso de SPPS. Estas máquinas pueden manejar múltiples ciclos de síntesis, asegurando una alta pureza y rendimiento del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Los péptidos pueden sufrir varias reacciones químicas, incluyendo:

Oxidación: Los péptidos que contienen aminoácidos que contienen azufre como la cisteína pueden formar enlaces disulfuro.

Reducción: Reducción de los enlaces disulfuro a grupos tiol libres.

Sustitución: Los residuos de aminoácidos pueden ser sustituidos para modificar las propiedades del péptido.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Uso de derivados de aminoácidos específicos y reactivos de acoplamiento.

Productos principales

Los productos principales de estas reacciones dependen de las modificaciones específicas realizadas al péptido. Por ejemplo, la oxidación puede conducir a la formación de péptidos unidos por disulfuro, mientras que la reducción puede producir péptidos con grupos tiol libres.

Aplicaciones Científicas De Investigación

Los péptidos como H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH tienen numerosas aplicaciones en la investigación científica:

Química: Utilizados como bloques de construcción para moléculas más complejas y en el estudio de la química de péptidos.

Biología: Empleados en el estudio de las interacciones proteína-proteína, las interacciones enzima-sustrato y las vías de señalización celular.

Medicina: Investigados por sus posibles aplicaciones terapéuticas, incluidos como candidatos a fármacos para diversas enfermedades.

Industria: Utilizados en el desarrollo de nuevos materiales y como componentes en ensayos bioquímicos.

Mecanismo De Acción

El mecanismo de acción de péptidos como H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH depende de su secuencia y estructura específicas. Estos péptidos pueden interactuar con objetivos moleculares como enzimas, receptores y otras proteínas, modulando su actividad. Las vías implicadas pueden variar ampliamente, incluyendo la inhibición o activación de cascadas de señalización, la modulación de la actividad enzimática y la interacción con las membranas celulares.

Comparación Con Compuestos Similares

Compuestos similares

- H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2

- H-DL-Ala-DL-Glu-DL-Gly-DL-Thr-DL-Phe-DL-Thr-DL-Ser-DL-Asp-DL-Val-DL-Ser-DL-Ser-DL-Tyr-DL-Leu-DL-Glu-DL-Gly-DL-Gln-DL-Ala-DL-Ala-DL-Lys-DL-Glu-DL-Phe-DL-Ile-DL-Ala-DL-Trp-DL-Leu-DL-Val-DL-Arg-DL-Gly-DL-Arg-DL-Gly-OH

Unicidad

La singularidad de H-DL-Asn-DL-Phe-DL-Asp-DL-Glu-DL-xiIle-DL-Asp-DL-Arg-DL-Ser-Gly-DL-Phe-Gly-DL-Phe-DL-Asn-OH radica en su secuencia específica y la presencia de aminoácidos DL, que pueden conferir propiedades estructurales y funcionales únicas. Estas propiedades se pueden explotar en diversas aplicaciones de investigación e industriales, convirtiéndolo en un compuesto valioso para la exploración científica.

Propiedades

IUPAC Name |

5-[[1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRVDOCLWHOQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H92N18O23 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B12107718.png)

![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)

![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)